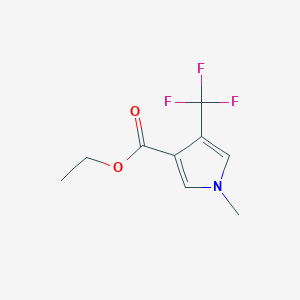

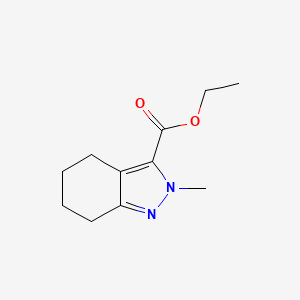

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . They were then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Physical And Chemical Properties Analysis

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has a molecular weight of 208.26 . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Indazole derivatives, including Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, have shown potential as anti-inflammatory agents. They have been studied for their efficacy in reducing inflammation in various models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These compounds may work by inhibiting the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), offering a promising route for new anti-inflammatory drugs.

Antimicrobial Properties

The antimicrobial activities of indazole compounds have been explored, with some derivatives demonstrating moderate-to-high activity against bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests a potential use for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in developing new antimicrobial agents.

Agricultural Chemistry

While specific data on the use of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in agriculture is not readily available, indazole derivatives are often explored for their potential as growth promoters, pesticides, or herbicides due to their biological activity . Further research could uncover specific agricultural applications for this compound.

Industrial Applications

Indazole derivatives are used in various industrial applications, including the synthesis of dyes, pigments, and other organic compounds. The chemical properties of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate could make it a valuable intermediate in these processes .

Environmental Applications

Research into the environmental applications of indazole derivatives is an emerging field. These compounds could potentially be used in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .

Medicinal Chemistry

Indazole moieties are a key feature in many pharmacologically active compounds. Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate could serve as a precursor or an active moiety in the development of drugs with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties .

Chemical Synthesis

This compound can be used in chemical synthesis as a building block for more complex molecules. Its reactivity and structural features make it suitable for constructing diverse heterocyclic compounds that are prevalent in many drugs and advanced materials .

Analytical Chemistry

In analytical chemistry, indazole derivatives can be used as standards or reagents in various assays and chemical analyses. Their well-defined structure and properties allow for precise measurements and calibrations in complex chemical analyses .

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to induce changes in cellular processes .

Biochemical Pathways

Given the potential targets, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis, which are typically influenced by kinases such as chk1, chk2, and h-sgk .

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and apoptosis .

Propiedades

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLVLRNQZNFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)